molecular formula C14H15FN2O2S B2780389 N-benzyl-N'-(2-fluorobenzyl)sulfamide CAS No. 337924-18-2

N-benzyl-N'-(2-fluorobenzyl)sulfamide

Cat. No.: B2780389
CAS No.: 337924-18-2
M. Wt: 294.34
InChI Key: OWUJRSPSYCVIJG-UHFFFAOYSA-N
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Description

N-benzyl-N’-(2-fluorobenzyl)sulfamide is a chemical compound with the molecular formula C14H15FN2O2S and a molecular weight of 294.34 g/mol . This compound is characterized by the presence of both benzyl and fluorobenzyl groups attached to a sulfamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(2-fluorobenzyl)sulfamide typically involves the reaction of benzylamine with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for N-benzyl-N’-(2-fluorobenzyl)sulfamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(2-fluorobenzyl)sulfamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

Scientific Research Applications

N-benzyl-N’-(2-fluorobenzyl)sulfamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(2-fluorobenzyl)sulfamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-(4-fluorobenzyl)sulfamide
  • N-benzyl-N’-(2-chlorobenzyl)sulfamide
  • N-benzyl-N’-(2-bromobenzyl)sulfamide

Uniqueness

N-benzyl-N’-(2-fluorobenzyl)sulfamide is unique due to the presence of the fluorine atom in the 2-position of the benzyl group, which imparts distinct chemical and biological properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(2-fluorophenyl)methylsulfamoyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S/c15-14-9-5-4-8-13(14)11-17-20(18,19)16-10-12-6-2-1-3-7-12/h1-9,16-17H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUJRSPSYCVIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337924-18-2
Record name (benzylsulfamoyl)[(2-fluorophenyl)methyl]amine
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